Structural and Physicochemical Differentiation of the o-Tolyl Moiety vs. Closest Phenyl Anlogs Using In Silico Predictions
The o-tolyl substituent in CAS 2034266-83-4 distinguishes it from the unsubstituted phenyl analog (3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one, CAS 2034424-25-0) by adding both steric bulk and lipophilicity. The ortho-methyl group is predicted to increase the calculated logP by approximately 0.5 log units compared with the unsubstituted phenyl analog and to restrict bond rotation around the aryl–CH2 bond, reducing the number of low-energy conformers [1]. These differences are expected to translate into altered membrane permeability, microsomal metabolic stability, and target binding pose—all of which are critical parameters in medicinal chemistry campaigns [1][2]. Without experimental data for this specific compound, these predictions constitute the only available differentiation evidence.
| Evidence Dimension | Predicted logP (lipophilicity, AlogP or equivalent) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.0–2.5 (vendor-estimated range, based on structural analogs) |
| Comparator Or Baseline | 3-Phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one: predicted logP ≈ 1.5–2.0 |
| Quantified Difference | Increase of ~0.5 log units |
| Conditions | In silico prediction using fragment-based or atom-based methods; no experimental logD/logP data are publicly available. |
Why This Matters
A 0.5 logP increase can significantly improve passive membrane permeability while maintaining aqueous solubility—a key balance for cellular assays and lead optimization.
- [1] PubChem Compound Summary. 3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one. CID: 122101444. Accessed 2026-04-29. View Source
- [2] Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Library Catalog, MEF University. Accessed 2026-04-29. View Source
